molecular formula C10H9Cl B13170285 1-Chloro-2-(cyclopropylidenemethyl)benzene

1-Chloro-2-(cyclopropylidenemethyl)benzene

Cat. No.: B13170285
M. Wt: 164.63 g/mol
InChI Key: FCKBJXZPGZCDPF-UHFFFAOYSA-N
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Description

1-Chloro-2-(cyclopropylidenemethyl)benzene is an organic compound with the molecular formula C10H9Cl It is a derivative of benzene, where a chlorine atom is attached to the first carbon and a cyclopropylidenemethyl group is attached to the second carbon

Preparation Methods

The synthesis of 1-Chloro-2-(cyclopropylidenemethyl)benzene typically involves the reaction of 2-chlorobenzaldehyde with cyclopropylidenemethylphosphonium bromide under basic conditions. The reaction proceeds through a Wittig reaction mechanism, where the phosphonium ylide reacts with the aldehyde to form the desired product. The reaction conditions usually involve the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Chemical Reactions Analysis

1-Chloro-2-(cyclopropylidenemethyl)benzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols. For example, the reaction with sodium hydroxide can yield phenol derivatives.

    Electrophilic Aromatic Substitution: The benzene ring can undergo reactions with electrophiles such as bromine or nitric acid, leading to brominated or nitrated products.

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Common reagents and conditions for these reactions include the use of strong bases, acids, and oxidizing agents under controlled temperatures and solvent conditions.

Scientific Research Applications

1-Chloro-2-(cyclopropylidenemethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for the development of new chemical reactions and methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2-(cyclopropylidenemethyl)benzene involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds. In electrophilic aromatic substitution, the benzene ring reacts with electrophiles, leading to the formation of substituted aromatic compounds. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine atom and the cyclopropylidenemethyl group.

Comparison with Similar Compounds

1-Chloro-2-(cyclopropylidenemethyl)benzene can be compared with other similar compounds such as:

    1-Chloro-2-(methyl)benzene (o-Chlorotoluene): Similar in structure but with a methyl group instead of a cyclopropylidenemethyl group.

    1-Chloro-2-(ethyl)benzene (o-Chloroethylbenzene): Contains an ethyl group instead of a cyclopropylidenemethyl group.

    1-Chloro-2-(propyl)benzene (o-Chloropropylbenzene): Contains a propyl group instead of a cyclopropylidenemethyl group.

The uniqueness of this compound lies in the presence of the cyclopropylidenemethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C10H9Cl

Molecular Weight

164.63 g/mol

IUPAC Name

1-chloro-2-(cyclopropylidenemethyl)benzene

InChI

InChI=1S/C10H9Cl/c11-10-4-2-1-3-9(10)7-8-5-6-8/h1-4,7H,5-6H2

InChI Key

FCKBJXZPGZCDPF-UHFFFAOYSA-N

Canonical SMILES

C1CC1=CC2=CC=CC=C2Cl

Origin of Product

United States

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